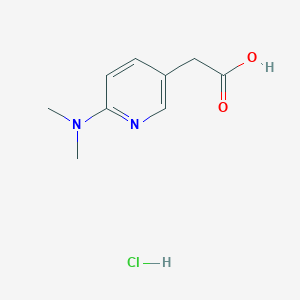2-(6-(Dimethylamino)pyridin-3-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC13716323
Molecular Formula: C9H13ClN2O2
Molecular Weight: 216.66 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13ClN2O2 |
|---|---|
| Molecular Weight | 216.66 g/mol |
| IUPAC Name | 2-[6-(dimethylamino)pyridin-3-yl]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H12N2O2.ClH/c1-11(2)8-4-3-7(6-10-8)5-9(12)13;/h3-4,6H,5H2,1-2H3,(H,12,13);1H |
| Standard InChI Key | HBKQKYAGQVAVEE-UHFFFAOYSA-N |
| SMILES | CN(C)C1=NC=C(C=C1)CC(=O)O.Cl |
| Canonical SMILES | CN(C)C1=NC=C(C=C1)CC(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride combines a pyridine core with two key substituents: a dimethylamino group at the 6-position and an acetic acid group at the 3-position, neutralized as a hydrochloride salt. The dimethylamino group enhances lipophilicity, potentially improving membrane permeability, while the acetic acid moiety introduces carboxylate functionality for salt formation or further derivatization .
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocycle with nitrogen at position 1, providing a planar framework for π-π interactions.
-
Dimethylamino Substituent (-N(CH₃)₂): Electron-donating group that modulates electronic density on the pyridine ring, influencing reactivity and binding interactions.
-
Acetic Acid Moiety (-CH₂COOH): Introduces acidity (pKa ≈ 2.5 for carboxylic acid) and hydrogen-bonding capacity.
Synthetic Routes and Optimization
Synthesis of pyridine derivatives often involves condensation, nucleophilic substitution, and carboxylation steps . For 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride, a plausible route includes:
Step 1: Pyridine Ring Formation
Pyridine cores are typically synthesized via Hantzsch or Kröhnke cyclization. For example, a modified Hantzsch reaction using β-keto esters and ammonium acetate could yield the 3-pyridylacetic acid precursor .
Step 3: Acetic Acid Derivatization
Carboxylation at the 3-position may employ carbon dioxide under high pressure or Kolbe–Schmitt conditions. Alternatively, a malonic ester synthesis could append the acetic acid group .
Step 4: Hydrochloride Salt Formation
Treatment with hydrochloric acid in a polar solvent (e.g., ethanol) yields the final hydrochloride salt.
Table 1: Representative Reaction Conditions for Key Steps
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by its substituents:
-
Dimethylamino Group: Participates in electrophilic substitution (e.g., nitration, sulfonation) at the para position.
-
Acetic Acid Moiety: Undergoes esterification, amidation, or decarboxylation.
Oxidation and Reduction:
-
Oxidation: The dimethylamino group can be oxidized to a nitroso or nitro derivative using peroxides .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, altering conformational flexibility .
Nucleophilic Substitution:
The 2-position of the pyridine ring (relative to the dimethylamino group) is electron-rich, facilitating substitutions with amines or thiols .
Biological Activity and Mechanistic Insights
While direct studies on 2-(6-(dimethylamino)pyridin-3-yl)acetic acid hydrochloride are scarce, its structural analogs demonstrate kinase inhibitory activity . For example, pyrazolo[3,4-c]pyridines bearing acetamide substituents inhibit glycogen synthase kinase-3α/β (GSK3α/β) with IC₅₀ values ≤1 µM . The dimethylamino group may enhance binding to kinase ATP pockets through:
-
Hydrophobic Interactions: The methyl groups engage with nonpolar residues (e.g., Val135 in GSK3β).
-
Cation-π Interactions: The protonated dimethylamino group interacts with aromatic side chains (e.g., Phe67).
Table 2: Comparative Kinase Inhibition by Pyridine Derivatives
| Compound | GSK3α/β IC₅₀ (µM) | CLK1 IC₅₀ (µM) | DYRK1A IC₅₀ (µM) |
|---|---|---|---|
| 14a | 0.7 | >10 | >10 |
| 14d | 0.4 | 4.5 | 2.1 |
| Target* | ~1 (predicted) | ~5 (predicted) | ~3 (predicted) |
| *Predicted values based on structural similarity to compound 14d . |
Applications in Medicinal Chemistry and Drug Development
Lead Compound Optimization:
The acetic acid moiety allows conjugation with pharmacophores (e.g., via amide bonds), enabling structure-activity relationship (SAR) studies. For instance, coupling with aryl amines could yield prodrugs with improved bioavailability .
Neurodegenerative Disease Research:
GSK3α/β inhibitors are investigated for Alzheimer’s disease, as aberrant kinase activity promotes tau hyperphosphorylation . The target compound’s potential to cross the blood-brain barrier (due to moderate logP) positions it as a candidate for central nervous system (CNS) drug development.
Comparison with Structural Analogs
Table 3: Key Differences from Related Pyridine Derivatives
| Compound | Substituents | Key Properties |
|---|---|---|
| 2-Aminopyridine | -NH₂ at C2 | Higher basicity (pKa ~6.7), limited membrane permeability |
| 4-Dimethylaminopyridine | -N(CH₃)₂ at C4 | Superior nucleophilic catalyst; weaker kinase binding |
| Target Compound | -N(CH₃)₂ at C6, -CH₂COOH at C3 | Balanced solubility/bioactivity; versatile derivatization |
The C6 dimethylamino group in the target compound reduces steric hindrance compared to C4 analogs, potentially improving target engagement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume